chemical structure of 2-methoxy-4,5-dimethylbenzaldehyde
chemical structure of 2-methoxy-4,5-dimethylbenzaldehyde
An In-depth Technical Guide to 2-Methoxy-4,5-dimethylbenzaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-methoxy-4,5-dimethylbenzaldehyde (CAS No. 86582-31-2), a substituted aromatic aldehyde of interest in synthetic chemistry.[1] It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its core chemical structure, viable synthetic pathways with mechanistic insights, robust characterization methodologies, and essential safety protocols.
Molecular Structure and Physicochemical Properties
2-Methoxy-4,5-dimethylbenzaldehyde is an aromatic compound featuring a benzene ring substituted with an aldehyde (-CHO) group, a methoxy (-OCH₃) group, and two methyl (-CH₃) groups. The specific arrangement of these functional groups dictates its reactivity and physical properties. The IUPAC name for this compound is 2-methoxy-4,5-dimethylbenzaldehyde.[1]
The core structure consists of a benzaldehyde skeleton. The methoxy group at position 2 and the methyl groups at positions 4 and 5 are electron-donating groups. This electronic configuration makes the aromatic ring electron-rich, which significantly influences its reactivity, particularly in electrophilic aromatic substitution reactions.
Diagram 1: Chemical Structure of 2-Methoxy-4,5-dimethylbenzaldehyde
Caption: 2D structure of 2-methoxy-4,5-dimethylbenzaldehyde.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 86582-31-2 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [2][3] |
| Molecular Weight | 164.20 g/mol | [2][3] |
| IUPAC Name | 2-methoxy-4,5-dimethylbenzaldehyde | [1] |
| Canonical SMILES | COC1=CC(C)=C(C)C=C1C=O | [1] |
| InChI Key | BFVZDEJGUQFXCV-UHFFFAOYSA-N | [1] |
| Purity | ≥95% (typical commercial grade) | [1] |
Synthesis Pathway: The Vilsmeier-Haack Reaction
The introduction of a formyl (-CHO) group onto an electron-rich aromatic ring is efficiently achieved through the Vilsmeier-Haack reaction.[4][5] This method is preferable to others like the Gattermann-Koch reaction, as the latter is not suitable for phenol ethers, which are structurally related to our target molecule.[6][7] The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and a dehydrating agent (like phosphorus oxychloride, POCl₃).[4][8]
The choice of starting material is critical. For the synthesis of 2-methoxy-4,5-dimethylbenzaldehyde, the logical precursor is 1,2-dimethyl-4-methoxybenzene. The electron-donating methoxy and methyl groups activate the ring, facilitating electrophilic attack.
Diagram 2: Vilsmeier-Haack Synthesis Workflow
Caption: Logical workflow for the synthesis of 2-methoxy-4,5-dimethylbenzaldehyde.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is adapted from established procedures for the formylation of activated aromatic ethers.[9][10]
-
Vilsmeier Reagent Preparation:
-
In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Causality: The reaction between DMF and POCl₃ is exothermic. Cooling is essential to control the reaction rate and prevent the formation of side products.
-
Add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the DMF with vigorous stirring over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 45-60 minutes. The formation of the solid or semi-solid electrophilic Vilsmeier reagent (a chloromethyliminium salt) should be observed.[8]
-
-
Formylation Reaction:
-
Dissolve the starting material, 1,2-dimethyl-4-methoxybenzene (1.0 equivalent), in a minimal amount of a suitable inert solvent like dichloromethane (DCM) or use it neat if liquid.
-
Add the solution of the starting material dropwise to the prepared Vilsmeier reagent.
-
Heat the reaction mixture to 60-80 °C and maintain it for 2-4 hours. The progress can be monitored using Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the electrophilic attack of the relatively weak Vilsmeier reagent on the activated aromatic ring.[4]
-
-
Workup and Hydrolysis:
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and water.
-
Causality: This step serves two purposes: it quenches any remaining reactive reagents and hydrolyzes the intermediate aryl iminium salt to the final aldehyde product.[4][8]
-
Stir the aqueous mixture vigorously for several hours or overnight to ensure complete hydrolysis. A precipitate of the crude product may form.
-
-
Isolation and Purification:
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and air dry.
-
If the product remains in solution, extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by either recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
-
Structural Characterization and Validation
Confirming the identity and purity of the synthesized 2-methoxy-4,5-dimethylbenzaldehyde is a critical, self-validating step. A combination of spectroscopic techniques is employed for unambiguous structural elucidation.[11][12]
Diagram 3: Analytical Validation Workflow
Caption: A self-validating workflow for structural confirmation.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations | Rationale |
| ¹H NMR | Singlet ~9.8-10.2 ppm (1H, -CHO)Singlet ~3.8-4.0 ppm (3H, -OCH₃)Singlet ~2.2-2.4 ppm (6H, two Ar-CH₃)Two singlets in the aromatic region ~6.8-7.8 ppm (2H, Ar-H) | The chemical shifts and splitting patterns correspond to the unique proton environments in the molecule. The aldehyde proton is characteristically downfield.[13] |
| ¹³C NMR | Signal ~190-195 ppm (C=O)Signals ~110-160 ppm (Aromatic & C-O carbons)Signal ~55-60 ppm (-OCH₃)Signals ~15-25 ppm (Ar-CH₃) | Each unique carbon atom in the molecule will produce a distinct signal, with the carbonyl carbon being the most deshielded.[13][14] |
| IR Spectroscopy | Strong, sharp peak at ~1680-1700 cm⁻¹Peaks at ~2720 and ~2820 cm⁻¹ (Fermi doublet)Strong peak at ~1200-1275 cm⁻¹ | These absorptions are characteristic of an aromatic aldehyde: C=O stretch, C-H stretch of the aldehyde, and Ar-O-C stretch of the methoxy group, respectively.[15][16] |
| Mass Spectrometry | Molecular ion (M⁺) peak at m/z = 164.08Major fragment at m/z = 163 (M-1, loss of H)Fragment at m/z = 135 (M-29, loss of CHO) | MS confirms the molecular weight (164.20 g/mol ) and provides structural information through predictable fragmentation patterns of benzaldehydes.[3] |
Applications in Research and Development
Aromatic aldehydes are valuable intermediates in organic synthesis. Due to its specific substitution pattern, 2-methoxy-4,5-dimethylbenzaldehyde can serve as a building block in several areas:
-
Pharmaceutical Synthesis: It can be a precursor for creating more complex molecules with potential biological activity. The aldehyde group is readily converted into other functional groups or used in condensation reactions.[17][18]
-
Fine Chemicals and Materials Science: It can be used in the synthesis of dyes, polymers, and other specialty chemicals where its specific electronic and steric properties are advantageous.[18][19]
Safety and Handling
As with related aromatic aldehydes, 2-methoxy-4,5-dimethylbenzaldehyde should be handled with appropriate care.
-
Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed, inhaled, or absorbed through the skin.[20][21]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[20][22]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[22][23]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste in accordance with local regulations.[20][22]
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- (2025). High-Purity 2 5-Dimethoxybenzaldehyde for Industrial and Pharmaceutical Applications.
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- (n.d.). The infrared and Raman spectra of 2,4-and 2,5-dimethylbenzaldehydes.
- Bloom Tech. (2024). How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory?.
- Bloom Tech. (2025). What Are The Industrial Uses Of 2,5-Dimethoxybenzaldehyde?.
- Reddit. (2025). How would you characterize aldehydes?.
- ResearchGate. (n.d.). Chemical structures of aromatic aldehydes used in chemical synthesis.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
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- ChemicalBook. (n.d.). 2,5-Dimethoxybenzaldehyde(93-02-7) 13C NMR spectrum.
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